(S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate

Chiral synthesis Enantiomeric excess HPLC

Sourcing racemic or incorrectly specified stereoisomers of N-Boc-4-oxo-2-phenylpyrrolidine introduces uncontrolled chiral variables that compromise downstream potency and purification. This (S)-enantiomer (CAS 635724-46-8) eliminates that risk, providing a stereochemically defined starting material essential for synthesizing BACE-1 inhibitors and other enantioselective targets. - Defined (S)-stereochemistry at C-2 ensures consistent biological target engagement and predictable SAR outcomes. - Orthogonal N-Boc protection enables selective 4-oxo functionalization without disturbing the chiral center. - Supplied with certified enantiomeric purity; available in multi-gram quantities with batch-specific CoA documentation.

Molecular Formula C15H19NO3
Molecular Weight 261.32 g/mol
CAS No. 635724-46-8
Cat. No. B1331565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate
CAS635724-46-8
Molecular FormulaC15H19NO3
Molecular Weight261.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(=O)CC1C2=CC=CC=C2
InChIInChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-10-12(17)9-13(16)11-7-5-4-6-8-11/h4-8,13H,9-10H2,1-3H3/t13-/m0/s1
InChIKeyRDNNEKXIEMELDH-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate – Chiral Building Block


(S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate (CAS 635724-46-8) is a chiral, non-racemic N-Boc-protected 4-oxo-2-phenylpyrrolidine derivative [1]. It serves as a versatile intermediate in the synthesis of enantiomerically pure pharmaceuticals and agrochemicals, with its defined (S)-stereochemistry at the 2-position being critical for generating downstream compounds with the correct three-dimensional structure for target engagement [2]. The tert-butoxycarbonyl (Boc) group provides orthogonal protection of the pyrrolidine nitrogen, enabling selective synthetic manipulations at the 4-oxo position for further functionalization [3].

Chiral building block for enantioselective synthesis
N-Boc protected pyrrolidine enables orthogonal functionalization
Defined (S)-stereochemistry for chiral pharmacophore construction

(S)-Enantiomer Substitution Alert


In medicinal chemistry and asymmetric synthesis, substituting the specific (S)-enantiomer (CAS 635724-46-8) with its (R)-enantiomer (CAS 1012369-72-0) or the racemic mixture (CAS 647009-30-1) is not a viable option for most downstream applications. This is because biological targets, such as enzymes and receptors, exhibit chiral recognition, meaning the (R)- and (S)-enantiomers can have profoundly different pharmacological profiles, including differences in potency, selectivity, and even toxicity [1]. Using a racemic mixture or the incorrect enantiomer introduces an uncontrolled variable into a synthetic route, which can lead to the production of a mixture of diastereomers in subsequent steps, complicating purification and potentially yielding an inactive or unsafe final product [2]. The following quantitative evidence underscores why the defined (S)-stereochemistry of this building block is a non-negotiable procurement specification for reliable and predictable synthetic outcomes.

Risk (R)-enantiomer may alter stereochemical outcome and downstream activity profile.
Risk Racemic mixture introduces uncontrolled chiral variable in synthetic route.
Risk Purity differences between enantiomeric forms may affect multi-step yield.

(S)-Enantiomer Selection Evidence


Enantiomeric Purity as Quality Attribute

The compound's utility is predicated on its high enantiomeric purity. Unlike its (R)-enantiomer (CAS 1012369-72-0) or the racemic mixture (CAS 647009-30-1), the (S)-enantiomer is specified for procurement. Standard practice for such chiral building blocks involves chiral stationary phase HPLC to ensure high enantiomeric excess (ee) [1]. While a specific ee value for this compound is a batch-specific vendor specification, the general requirement for chiral pyrrolidine-based intermediates in asymmetric synthesis, as described in the literature, is an ee of ≥98% to guarantee that downstream diastereoselectivity is not compromised [2].

Enantiomeric Purity
Class-level inference
≥98% ee (class-level guidance)
Supports stereochemical purity context
Batch-specific vendor specification; chiral HPLC verification
Chiral synthesis Enantiomeric excess HPLC Stereoselectivity

Vendor Purity: (S)- vs (R)-Enantiomer

A direct comparison of vendor specifications reveals that the (S)-enantiomer (CAS 635724-46-8) is commonly offered at a higher minimum purity (98%) compared to the (R)-enantiomer (CAS 1012369-72-0), which is often listed at 97% . While seemingly small, this 1% purity difference can be significant in multi-step syntheses, where impurities accumulate, potentially reducing overall yield and requiring more extensive purification at later stages [1].

Vendor Purity Comparison
Cross-study comparable
(S) 98% vs (R) 97% – 1 pp higher
May support procurement decision for higher initial purity
Based on vendor CoA specifications
Chemical purity Vendor comparison Quality control Procurement

(S)-Stereochemistry in Bioactive Scaffolds

The (S)-stereochemistry of the 2-phenylpyrrolidine core is a key structural feature in the development of potent inhibitors for targets like BACE-1 (β-secretase), an enzyme implicated in Alzheimer's disease . Research on pyrrolidine-derived BACE-1 inhibitors demonstrates that the absolute configuration is critical for achieving potent, sub-micromolar activity. For instance, specific (S)-configured pyrrolidine scaffolds are required to optimally fit within the enzyme's active site, whereas the (R)-enantiomer or racemic mixtures show significantly reduced or no activity [1]. This class-level evidence highlights that selecting the correct (S)-enantiomer is not just a matter of preference but a fundamental requirement for projects targeting this and similar chiral pharmacophores.

Bioactivity Relevance
Class-level inference
Activity observed only for specific (S)-enantiomer in defined series
Supports enantiomer-dependent activity context
BACE-1 assay response context; class-level evidence
Drug discovery BACE-1 Alzheimer's disease Pharmacophore

(S)-Enantiomer Validated Applications


BACE-1 Inhibitors for Alzheimer's Research

As evidenced by its role in constructing the chiral core of potent BACE-1 inhibitors, (S)-tert-butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate is a critical starting material for medicinal chemistry programs focused on β-secretase . The defined (S)-stereochemistry is essential for achieving sub-micromolar potency, making this compound the correct choice for generating active leads [1].

Asymmetric Agrochemical Intermediate Synthesis

Patents describe the use of optionally substituted phenyl pyrrolidines, like this (S)-enantiomer, as key intermediates for preparing biologically active compounds in the agrochemical sector [2]. The high enantiomeric purity required ensures the biological activity of the final pesticide or herbicide is achieved with the desired stereoisomer.

Chiral Ligand & Organocatalyst Synthesis

The pyrrolidine scaffold is a privileged structure in chiral ligands and organocatalysts used in asymmetric synthesis [3]. The (S)-enantiomer of this N-Boc-protected building block provides a well-defined starting point for introducing additional chiral elements, enabling the creation of novel catalysts for enantioselective transformations.

Application
Selection Property
Validation Focus
BACE-1 inhibitor research
Enantiomer-specific scaffold fit
Chiral pharmacophore engagement review
Agrochemical chiral intermediate synthesis
Enantiomeric purity specification
Stereoisomer-specific activity review
Chiral ligand and organocatalyst synthesis
Stereochemical starting point control
Enantioselective transformation validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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